molecular formula C34H21N8Na3O11S2 B12740359 4-((4'-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt CAS No. 94199-53-8

4-((4'-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt

Cat. No.: B12740359
CAS No.: 94199-53-8
M. Wt: 850.7 g/mol
InChI Key: WEAMVHYEHBKHMG-UHFFFAOYSA-K
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Description

The compound “4-[[4’-[[2,4-dihydroxy-5-[(4-sulfophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-” is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general synthetic route includes:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an aromatic compound containing hydroxyl or amino groups to form the azo compound.

    Further Functionalization: Additional functional groups such as sulfonic acid groups are introduced to enhance the solubility and stability of the dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:

    Batch Processing: The reactants are added in a specific sequence to a reactor, and the reaction is allowed to proceed under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include:

    Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

    Cellular Pathways: It can interfere with cellular signaling pathways by altering the redox state of the cell.

Comparison with Similar Compounds

Similar Compounds

  • **4-[[4’-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4,5-dihydro-5-oxo-1-(4-nitrophenyl)-
  • **4-[[4’-[[2,4-dihydroxy-5-[(4-chlorophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4,5-dihydro-5-oxo-1-(4-chlorophenyl)-

Uniqueness

The uniqueness of “4-[[4’-[[2,4-dihydroxy-5-[(4-sulfophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-” lies in its sulfonic acid groups, which enhance its solubility in water and its stability under various conditions. This makes it particularly useful in applications where water solubility and stability are crucial.

Properties

CAS No.

94199-53-8

Molecular Formula

C34H21N8Na3O11S2

Molecular Weight

850.7 g/mol

IUPAC Name

trisodium;4-[[4-[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C34H24N8O11S2.3Na/c43-29-18-30(44)28(39-36-23-9-13-25(14-10-23)54(48,49)50)17-27(29)38-35-21-5-1-19(2-6-21)20-3-7-22(8-4-20)37-40-31-32(34(46)47)41-42(33(31)45)24-11-15-26(16-12-24)55(51,52)53;;;/h1-18,31,43-44H,(H,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

WEAMVHYEHBKHMG-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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